8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane 8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.: 648920-91-6
VCID: VC15893491
InChI: InChI=1S/C14H17FN2O4/c1-10-9-16(5-4-14(10)20-6-7-21-14)13-3-2-11(17(18)19)8-12(13)15/h2-3,8,10H,4-7,9H2,1H3
SMILES:
Molecular Formula: C14H17FN2O4
Molecular Weight: 296.29 g/mol

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane

CAS No.: 648920-91-6

Cat. No.: VC15893491

Molecular Formula: C14H17FN2O4

Molecular Weight: 296.29 g/mol

* For research use only. Not for human or veterinary use.

8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane - 648920-91-6

Specification

CAS No. 648920-91-6
Molecular Formula C14H17FN2O4
Molecular Weight 296.29 g/mol
IUPAC Name 8-(2-fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane
Standard InChI InChI=1S/C14H17FN2O4/c1-10-9-16(5-4-14(10)20-6-7-21-14)13-3-2-11(17(18)19)8-12(13)15/h2-3,8,10H,4-7,9H2,1H3
Standard InChI Key ITCGIFXGMSGXGR-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F

Introduction

Structural Characteristics

The compound features a spiro[4.5]decane system, where two rings (a seven-membered and an eight-membered ring) share a single nitrogen atom. The 1,4-dioxa-8-azaspiro[4.5]decane moiety provides structural rigidity, while the 6-methyl group introduces steric bulk. The phenyl ring bears electron-withdrawing fluorine and nitro substituents, which influence reactivity and binding affinity to biological targets.

Key Structural Features

ComponentDescription
Spirocyclic Core1,4-dioxa-8-azaspiro[4.5]decane with shared nitrogen atom
Phenyl Substituents2-fluoro and 4-nitro groups
Aliphatic Substituent6-methyl group
Functional GroupsNitro (electron-withdrawing), fluoro (modifies electronic properties)

The spiro system enhances conformational rigidity, potentially improving selectivity in drug-target interactions. The fluorine atom at the 2-position and nitro group at the 4-position of the phenyl ring are positioned to engage in hydrogen bonding and dipole-dipole interactions, critical for binding to enzymes or receptors .

ModificationEffect on Activity
6-Methyl GroupIntroduces steric bulk, potentially improving selectivity
2-Fluoro SubstituentEnhances metabolic stability and binding affinity to polar regions
4-Nitro GroupStabilizes negative charge, facilitates hydrogen bonding with targets

The rigid spiro system may reduce conformational flexibility, increasing specificity for target enzymes.

HazardPrecautionary Measures
Nitro GroupExplosive risk under heat; avoid exposure to ignition sources
Fluorinated Phenyl RingToxicity via inhalation or dermal absorption; use fume hood and gloves
Azaspiro SystemPotential skin/eye irritation; wear protective eyewear and lab coat

GHS Pictograms:

  • Health Hazard: H319 (causes serious eye irritation), H317 (may cause allergic skin reaction) .

  • Precautionary Statements: P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes), P280 (wear protective gloves/eye protection) .

Applications in Medicinal Chemistry

The compound’s design aligns with strategies to develop:

  • Low-Lipophilicity Drugs: Reduced hydrophobicity enhances bioavailability and reduces off-target effects .

  • CNS Penetrant Molecules: Fluorine improves blood-brain barrier permeability, relevant for neurological disorders.

Targeted Therapeutic Areas

DiseaseMechanism
TuberculosisInhibition of bacterial kinases (e.g., TBI-223 development)
CancerInhibition of oncogenic kinases (e.g., ALK, EML4-ALK)
Neurological DisordersModulation of σ1 receptors to mitigate neurodegeneration

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